molecular formula C14H21O5P B12577626 Diethyl [2-(3,4-dimethoxyphenyl)ethenyl]phosphonate CAS No. 321558-46-7

Diethyl [2-(3,4-dimethoxyphenyl)ethenyl]phosphonate

Cat. No.: B12577626
CAS No.: 321558-46-7
M. Wt: 300.29 g/mol
InChI Key: KBMXGANFIGZEFO-UHFFFAOYSA-N
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Description

Diethyl [2-(3,4-dimethoxyphenyl)ethenyl]phosphonate is an organic compound that belongs to the class of phosphonates. It is characterized by the presence of a phosphonate group attached to a 3,4-dimethoxyphenyl group through an ethenyl linkage.

Preparation Methods

The synthesis of Diethyl [2-(3,4-dimethoxyphenyl)ethenyl]phosphonate typically involves the reaction of diethyl phosphite with 3,4-dimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Diethyl [2-(3,4-dimethoxyphenyl)ethenyl]phosphonate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Diethyl [2-(3,4-dimethoxyphenyl)ethenyl]phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in the synthesis of various phosphonate derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Diethyl [2-(3,4-dimethoxyphenyl)ethenyl]phosphonate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, it can inhibit cholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to increased levels of this neurotransmitter . This mechanism is relevant in the context of its potential therapeutic applications.

Comparison with Similar Compounds

Diethyl [2-(3,4-dimethoxyphenyl)ethenyl]phosphonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

321558-46-7

Molecular Formula

C14H21O5P

Molecular Weight

300.29 g/mol

IUPAC Name

4-(2-diethoxyphosphorylethenyl)-1,2-dimethoxybenzene

InChI

InChI=1S/C14H21O5P/c1-5-18-20(15,19-6-2)10-9-12-7-8-13(16-3)14(11-12)17-4/h7-11H,5-6H2,1-4H3

InChI Key

KBMXGANFIGZEFO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C=CC1=CC(=C(C=C1)OC)OC)OCC

Origin of Product

United States

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